Cas no 70419-10-2 ((S)-2-Amino-6-methylheptane)

(S)-2-Amino-6-methylheptane is a chiral amine with a branched alkyl chain, characterized by its stereospecific (S)-configuration at the α-carbon. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. Its structural features, including the methyl-substituted heptane backbone, enhance steric selectivity in asymmetric reactions. The primary amine functionality allows for further derivatization, making it useful in peptide synthesis and ligand design. High purity grades ensure consistent performance in catalytic and stoichiometric applications. Its stability under standard conditions and compatibility with common solvents further contribute to its utility in research and industrial processes.
(S)-2-Amino-6-methylheptane structure
(S)-2-Amino-6-methylheptane structure
Product name:(S)-2-Amino-6-methylheptane
CAS No:70419-10-2
MF:C8H19N
MW:129.24316239357
CID:580572
PubChem ID:2734518

(S)-2-Amino-6-methylheptane Chemical and Physical Properties

Names and Identifiers

    • 2-Heptanamine,6-methyl-, (2S)-
    • (S)-1,5-Dimethylhexylamine
    • (S)-2-amino-6-methyl heptane
    • AC1MC1BI
    • AG-G-74922
    • CTK5D2365
    • EINECS 274-598-9
    • (S)-(+)-6-METHYL-2-HEPTYLAMINE
    • UNII-WC7H88R84F
    • AKOS006359945
    • NS00090591
    • (S)-2-AMINO-6-METHYLHEPTANE
    • 70419-10-2
    • Octodrine, (S)-
    • 2-HEPTANAMINE, 6-METHYL-, (2S)-
    • (2S)-6-METHYL-2-HEPTANAMINE
    • WC7H88R84F
    • EN300-1836613
    • (2S)-6-methylheptan-2-amine
    • SCHEMBL2253652
    • (S)-2-Amino-6-methylheptane
    • Inchi: InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1
    • InChI Key: QNIVIMYXGGFTAK-QMMMGPOBSA-N
    • SMILES: CC(C)CCC[C@H](C)N

Computed Properties

  • Exact Mass: 129.15187
  • Monoisotopic Mass: 129.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 59.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not available
  • Density: 0.7670
  • Melting Point: 11.43°C (estimate)
  • Boiling Point: 169.36°C (estimate)
  • Refractive Index: 1.4148 (estimate)
  • PSA: 26.02
  • Solubility: Not available

(S)-2-Amino-6-methylheptane Security Information

  • Hazardous Material Identification: Xi
  • Safety Term:S16;S26;S37/39
  • Risk Phrases:R10;R36/37/38

(S)-2-Amino-6-methylheptane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1836613-0.5g
(2S)-6-methylheptan-2-amine
70419-10-2
0.5g
$809.0 2023-09-19
Enamine
EN300-1836613-5.0g
(2S)-6-methylheptan-2-amine
70419-10-2
5g
$5304.0 2023-06-03
TRC
A578058-100mg
(S)-2-Amino-6-methylheptane
70419-10-2
100mg
$ 230.00 2022-03-28
Enamine
EN300-1836613-0.1g
(2S)-6-methylheptan-2-amine
70419-10-2
0.1g
$741.0 2023-09-19
Enamine
EN300-1836613-0.05g
(2S)-6-methylheptan-2-amine
70419-10-2
0.05g
$707.0 2023-09-19
Enamine
EN300-1836613-10g
(2S)-6-methylheptan-2-amine
70419-10-2
10g
$3622.0 2023-09-19
TRC
A578058-50mg
(S)-2-Amino-6-methylheptane
70419-10-2
50mg
$ 160.00 2022-03-28
Enamine
EN300-1836613-10.0g
(2S)-6-methylheptan-2-amine
70419-10-2
10g
$7866.0 2023-06-03
Enamine
EN300-1836613-2.5g
(2S)-6-methylheptan-2-amine
70419-10-2
2.5g
$1650.0 2023-09-19
TRC
A578058-10mg
(S)-2-Amino-6-methylheptane
70419-10-2
10mg
$ 50.00 2022-03-28

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